molecular formula C23H25NO6 B2735689 rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dimethoxypiperidine-4-carboxylicacid CAS No. 2418595-48-7

rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dimethoxypiperidine-4-carboxylicacid

Cat. No.: B2735689
CAS No.: 2418595-48-7
M. Wt: 411.454
InChI Key: QYRXMHDNJUIEMO-OFNKIYASSA-N
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Description

rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dimethoxypiperidine-4-carboxylicacid is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis, due to its structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dimethoxypiperidine-4-carboxylicacid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde or ketone precursors under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 3 and 4 can be introduced via methylation reactions using reagents such as methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH).

    Attachment of the Fluorenylmethoxycarbonyl Group: The fluorenylmethoxycarbonyl (Fmoc) group is typically introduced through a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dimethoxypiperidine-4-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can be employed to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dimethoxypiperidine-4-carboxylicacid is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing chiral catalysts.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of stereochemistry on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the Fmoc group allows for easy modification and conjugation with other pharmacophores, making it a versatile scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its reactivity and functional groups make it suitable for various chemical transformations required in industrial processes.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dimethoxypiperidine-4-carboxylicacid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Fmoc group can also facilitate the compound’s incorporation into larger molecular frameworks, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylhexanoic acid
  • (3R,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-6-methylheptanoic acid

Uniqueness

Compared to similar compounds, rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dimethoxypiperidine-4-carboxylicacid stands out due to its specific stereochemistry and the presence of both methoxy and Fmoc groups. These features confer unique reactivity and potential for diverse applications in synthesis and research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dimethoxypiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-28-20-13-24(12-11-23(20,29-2)21(25)26)22(27)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,11-14H2,1-2H3,(H,25,26)/t20-,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRXMHDNJUIEMO-OFNKIYASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1(C(=O)O)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CN(CC[C@]1(C(=O)O)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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